molecular formula C13H10F2O2 B6373814 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol CAS No. 1261888-62-3

3-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol

Cat. No.: B6373814
CAS No.: 1261888-62-3
M. Wt: 236.21 g/mol
InChI Key: NYLJLAFQCDZANZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol is an organic compound with the molecular formula C13H10F2O2 It is a biphenyl derivative where one phenyl ring is substituted with a fluorine atom and a methoxy group, while the other phenyl ring is substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyphenylboronic acid and 3-fluorophenol.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with 3-fluorophenol in the presence of a palladium catalyst and a base.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-fluoro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde or 3-fluoro-4-(3-fluoro-4-methoxyphenyl)benzoic acid.

    Reduction: Formation of 3-fluoro-4-(3-fluoro-4-methoxyphenyl)benzyl alcohol or 3-fluoro-4-(3-fluoro-4-methoxyphenyl)aniline.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylboronic acid: A related compound used in similar synthetic applications.

    4-Methoxyphenylboronic acid: Another boronic acid derivative with similar reactivity.

    3-Fluoro-4-methoxyacetophenone: A structurally related compound with different functional groups.

Uniqueness

3-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol is unique due to the presence of both fluorine and methoxy substituents on the biphenyl scaffold. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(3-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-5-2-8(6-12(13)15)10-4-3-9(16)7-11(10)14/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLJLAFQCDZANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684292
Record name 2,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-62-3
Record name 2,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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